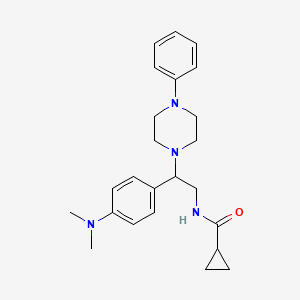

![molecular formula C14H10N4O4 B2505485 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034281-06-4](/img/structure/B2505485.png)

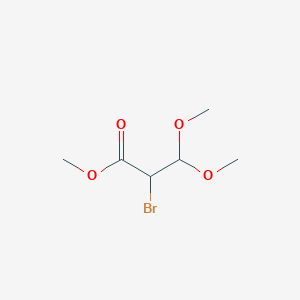

3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

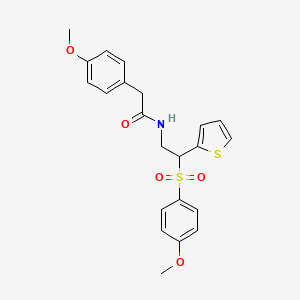

The compound 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This particular derivative features a benzo[d][1,3]dioxol-5-yl group and a 2-methoxypyrimidin-5-yl group attached to the 1,2,4-oxadiazole core. The presence of these substituents suggests potential for varied biological activities and chemical reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbonitriles or carboxylic acids. In the context of the provided papers, the synthesis of related compounds involves the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole derivatives . Although the exact synthetic route for the compound is not detailed, similar methodologies could potentially be applied, with appropriate modifications to incorporate the specific benzo[d][1,3]dioxol-5-yl and 2-methoxypyrimidin-5-yl groups.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The electronic distribution within the ring and the nature of the substituents can significantly influence the compound's reactivity and interaction with biological targets. Spectroscopic techniques, such as IR, NMR, and mass spectrometry, are typically employed to confirm the structure of such compounds .

Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including rearrangements and substitutions, depending on the substituents and reaction conditions. For instance, arylhydrazones of 5-amino-1,2,4-oxadiazole can rearrange into triazolyl ureas in dioxane/water, with the reaction pathway influenced by substituent effects and proton concentration . Such reactivity could be relevant for the compound , depending on its specific substituents and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds often exhibit significant acid/base stability, as demonstrated by related 3-oxo-1,2,3-oxadiazoles . The presence of electron-donating or withdrawing groups, such as methoxy or benzo[d][1,3]dioxol-5-yl, can affect the compound's solubility, melting point, and overall stability. Theoretical calculations and quantitative structure–activity relationships (QSAR) can provide insights into the properties and potential biological activities of these compounds .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives have been synthesized and evaluated for their potential as hole-blocking materials in OLEDs. The study focused on the synthesis of bis(1,3,4-oxadiazole) systems and their application in light-emitting diodes, demonstrating their efficiency in improving device performance (Wang et al., 2001).

Antioxidant Properties

A series of 5-substituted-1,3,4-oxadiazoles was designed, synthesized, and their antioxidant activities evaluated. The results indicated that certain derivatives exhibited significant antioxidant activities, highlighting their potential as lead compounds for new antioxidant agents (Rabie et al., 2016).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives has shown their effectiveness as corrosion inhibitors for mild steel in sulphuric acid. These studies suggest their potential utility in protecting metals against corrosion, highlighting their practical applications in material science (Ammal et al., 2018).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. This research offers insights into developing new nematicides for agricultural applications (Liu et al., 2022).

Antifungal Agents

Synthesis and characterization of oxadiazole derivatives revealed their potent antifungal activities. The study demonstrates the potential of these compounds as antifungal agents, contributing to the development of new treatments for fungal infections (Malhotra et al., 2012).

Herbicidal Activities

Research into 1,3,4-oxadiazoles has also explored their application in agriculture as herbicides. The synthesis of oxadiazole derivatives and their preliminary herbicidal assay indicates that some compounds displayed good herbicidal activity, suggesting their use in weed control (Bao, 2008).

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c1-19-14-15-5-9(6-16-14)13-17-12(18-22-13)8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVMRLVOCCOXFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

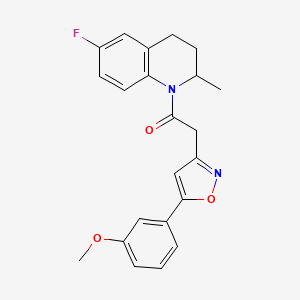

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)

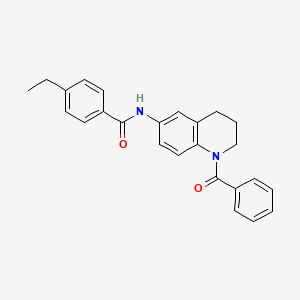

![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)

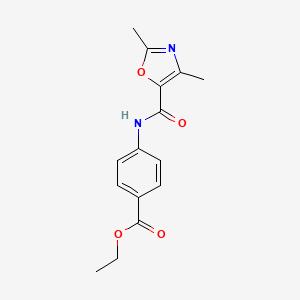

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)

![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)